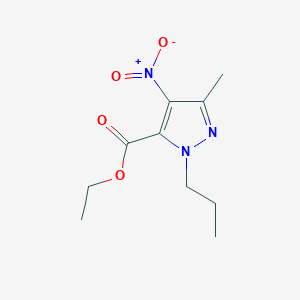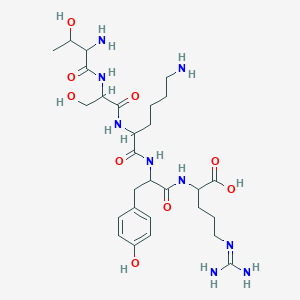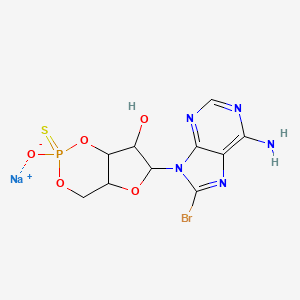![molecular formula C12H18N2S B12107508 N-[1-(Pyridin-3-yl)ethyl]thian-4-amine](/img/structure/B12107508.png)
N-[1-(Pyridin-3-yl)ethyl]thian-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(pyridin-3-yl)éthyl]thian-4-amine est un composé appartenant à la classe des composés organiques hétérocycliques. Il présente un cycle pyridine lié à un groupe éthyle, qui est ensuite lié à une partie thian-4-amine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-[1-(pyridin-3-yl)éthyl]thian-4-amine peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction du bromure de 3-pyridyléthyle avec la thian-4-amine en conditions basiques. La réaction a généralement lieu dans un solvant tel que l'éthanol ou l'acétonitrile, avec une base comme le carbonate de potassium ou l'hydroxyde de sodium pour faciliter la substitution nucléophile.
Méthodes de production industrielle
La production industrielle de N-[1-(pyridin-3-yl)éthyl]thian-4-amine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du composé. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
La N-[1-(pyridin-3-yl)éthyl]thian-4-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation des sulfoxydes ou sulfones correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, convertissant le composé en ses formes réduites.
Substitution : Les réactions de substitution nucléophile sont courantes, où la partie thian-4-amine peut être remplacée par d'autres groupes fonctionnels en utilisant des nucléophiles appropriés.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement dans des solvants aqueux ou organiques.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium ; généralement dans l'éther anhydre ou le tétrahydrofurane.
Substitution : Divers nucléophiles tels que les amines, les thiols ou les halogénures ; souvent dans des solvants aprotiques polaires.
Principaux produits formés
Oxydation : Sulfoxydes, sulfones.
Réduction : Amines réduites.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
La N-[1-(pyridin-3-yl)éthyl]thian-4-amine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes et de composés hétérocycliques.
Biologie : Enquête sur ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de sa capacité à interagir avec des cibles biologiques.
Industrie : Utilisé dans le développement de matériaux ayant des propriétés spécifiques, telles que des catalyseurs ou des capteurs.
Mécanisme d'action
Le mécanisme d'action de la N-[1-(pyridin-3-yl)éthyl]thian-4-amine implique son interaction avec des cibles moléculaires spécifiques. Le cycle pyridine peut participer à des interactions de type π-π avec des résidus aromatiques dans les protéines, tandis que la partie thian-4-amine peut former des liaisons hydrogène ou se coordonner avec des ions métalliques. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, conduisant aux effets biologiques observés.
Applications De Recherche Scientifique
N-[1-(Pyridin-3-yl)ethyl]thian-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of N-[1-(Pyridin-3-yl)ethyl]thian-4-amine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the thian-4-amine moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(pyridin-2-yl)amides : Ces composés partagent le cycle pyridine mais diffèrent par la position du substituant et la nature de la liaison amide.
3-Bromoimidazo[1,2-a]pyridines : Ces composés ont un noyau pyridine similaire mais sont fusionnés avec un cycle imidazole et contiennent un atome de brome.
Unicité
La N-[1-(pyridin-3-yl)éthyl]thian-4-amine est unique en raison de sa combinaison spécifique du cycle pyridine et de la partie thian-4-amine. Cet arrangement structurel confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C12H18N2S |
|---|---|
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
N-(1-pyridin-3-ylethyl)thian-4-amine |
InChI |
InChI=1S/C12H18N2S/c1-10(11-3-2-6-13-9-11)14-12-4-7-15-8-5-12/h2-3,6,9-10,12,14H,4-5,7-8H2,1H3 |
Clé InChI |
OJSOUSMULIEWKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CN=CC=C1)NC2CCSCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one](/img/structure/B12107441.png)
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid](/img/structure/B12107448.png)




![Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12107497.png)

![1-[2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine;hydrochloride](/img/structure/B12107502.png)
![3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid](/img/structure/B12107512.png)


![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B12107524.png)
